
Macrosphelide A
Descripción general
Descripción
(+)-Macrosphelide A is a fungal metabolite originally isolated from Microsphaeropsis. It inhibits adhesion of HL-60 human leukemia cells to human umbilical vein endothelial cells (HUVECs) in a concentration-dependent manner. It also inhibits the growth of SKOV3 ovarian cancer cells in a concentration-dependent manner. (+)-Macrosphelide A inhibits the growth of Gram-positive bacteria, including B. subtilis, M. luteus, B. thuringiensis, and S. aureus (MICs = 143, 143, 57, and 57 μg/ml, respectively), but not Gram-negative bacteria or fungi.
(+)-Macrosphelide A is a fungal metabolite that inhibits adhesion of HL-60 human leukemia cells to human umbilical vein endothelial cells (HUVECs) in a concentration-dependent manner. It also inhibits the growth of SKOV3 ovarian cancer cells in a concentration-dependent manner. (+)-Macrosphelide A inhibits the growth of Gram-positive bacteria, including B. subtilis, M. luteus, B. thuringiensis, and S. aureus but not Gram-negative bacteria or fungi.
Actividad Biológica
Macrosphelide A (MSA) is a 16-membered macrolide compound that has garnered attention for its diverse biological activities, particularly in antifungal and anticancer applications. Isolated from the mycoparasite Coniothyrium minitans and other fungal sources, MSA exhibits significant inhibitory effects against various pathogens and cancer cell lines. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of the biological activity of this compound.
Antifungal Activity
One of the most notable biological activities of this compound is its antifungal properties . Research has demonstrated that MSA inhibits the growth of several fungal species, including Sclerotinia sclerotiorum and Sclerotium cepivorum. The inhibitory concentration (IG50) values for these fungi are reported as follows:
Fungal Species | IG50 (µg/mL) |
---|---|
Sclerotinia sclerotiorum | 46.6 |
Sclerotium cepivorum | 2.9 |
These findings highlight MSA's potential as a natural antifungal agent, particularly in agricultural settings where these pathogens are prevalent .
Antimicrobial Activity
In addition to its antifungal effects, MSA has shown limited antimicrobial activity against various bacteria and yeast. The compound exhibited weak inhibition against:
- Bacillus subtilis
- Staphylococcus aureus
- Streptomyces viridochromogenes
- Escherichia coli
- Candida albicans
- Aspergillus niger
However, its antimicrobial potency was significantly lower than its antifungal activity .
Anticancer Properties
Recent studies have identified MSA as a promising candidate for cancer therapy due to its ability to induce apoptosis in cancer cells. Notably, it has been shown to inhibit the proliferation of HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines by targeting metabolic pathways critical for tumor growth.
The anticancer effects of MSA are primarily attributed to its inhibition of key enzymes involved in the Warburg effect , which is a metabolic adaptation commonly observed in cancer cells. The specific targets include:
- Aldolase A (ALDOA)
- Enolase 1 (ENO1)
- Fumarate Hydratase (FH)
In vitro studies have demonstrated that MSA significantly reduces glucose consumption and lactate production in treated cancer cells, indicating a disruption in their metabolic processes .
Target Enzyme | Enzymatic Activity (% Control) |
---|---|
ALDOA | 78 |
ENO1 | 72 |
FH | 80 |
These results suggest that this compound may serve as a lead compound for developing new anticancer therapies that selectively target cancer metabolism while sparing normal cells .
Case Studies
- Study on Apoptosis Induction : In a study involving human lymphoma U937 cells, MSA was shown to induce apoptotic cell death. At concentrations above 10 µM, significant DNA fragmentation was observed, indicating the activation of apoptotic pathways .
- Combination Therapy : Research indicated that combining MSA with other agents, such as cisplatin, enhanced its anticancer effects without increasing toxicity. This combination therapy approach may offer new avenues for treating resistant cancer types .
Toxicity Assessment
Importantly, toxicity studies have revealed that MSA does not exhibit acute toxicity in animal models at doses up to 200 mg/kg over five days. This safety profile is crucial for its potential therapeutic applications .
Q & A
Basic Research Questions
Q. How is Macrosphelide A isolated and purified from microbial sources?
this compound is isolated from the fermentation broth of Paraconiothyrium sporulosum FO-5050 using solvent extraction followed by chromatographic techniques such as silica gel column chromatography and HPLC. Key steps include:
- Fermentation : Culturing the strain under optimized conditions (e.g., temperature, pH, nutrient media) to maximize metabolite production.
- Extraction : Ethyl acetate or methanol extraction to separate lipophilic compounds.
- Purification : Sequential chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) to isolate this compound. Final structural confirmation is achieved via NMR spectroscopy and comparison with synthetic stereoisomers .
Q. What experimental methods are used to determine this compound’s structure?
Structural elucidation involves:
- NMR spectroscopy : 1D/2D NMR (e.g., COSY, HMBC, HSQC) to assign proton and carbon signals and establish connectivity.
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (C₃₃H₃₈O₈).
- X-ray crystallography : For absolute stereochemistry determination, though synthetic stereoisomer comparisons are often preferred due to crystallization challenges .
Q. How is the biological activity of this compound assessed in cell adhesion inhibition assays?
- Cell lines : Use human leukemia cells (HL-60) and LPS-activated human umbilical vein endothelial cells (HUVEC).
- Assay design : Co-culture HL-60 and HUVEC cells; quantify adhesion via fluorescence labeling or microscopy.
- Dose-response : Measure IC₅₀ values (e.g., 3.5 µM for this compound) using serial dilutions. Include controls (e.g., untreated cells, solvent-only groups) to validate specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC₅₀ values for this compound across studies?
Contradictions may arise from variations in:
- Cell culture conditions : Differences in serum concentration, passage number, or activation protocols (e.g., LPS concentration for HUVEC activation).
- Assay endpoints : Fluorescence vs. microscopy-based quantification introduces variability.
- Statistical rigor : Use standardized protocols (e.g., OECD guidelines) and report confidence intervals. Apply meta-analysis frameworks like PRISMA to synthesize data across studies .
Q. What strategies optimize this compound’s low synthetic yield in multi-step processes?
The 11-step synthesis of this compound (20% overall yield) faces challenges in stereochemical control and intermediate stability. Optimization approaches include:
- Catalyst screening : Evaluate chiral catalysts (e.g., Sharpless asymmetric dihydroxylation) to enhance enantioselectivity.
- Solvent effects : Replace polar aprotic solvents (e.g., THF) with ionic liquids to stabilize reactive intermediates.
- Flow chemistry : Implement continuous-flow systems for exothermic steps (e.g., DCC-mediated esterification) to improve reproducibility .
Q. How should researchers design experiments to evaluate this compound’s dual antibacterial and anti-metastatic activities?
- Dual-activity assays : Combine bacterial growth inhibition (e.g., Staphylococcus aureus MIC <500 µg/ml) and metastatic cell migration assays (e.g., B16/BL6 melanoma cell invasion).
- Mechanistic studies : Use transcriptomics to identify shared targets (e.g., E-selectin inhibition for both anti-adhesion and antibacterial effects).
- Dose separation : Test non-cytotoxic concentrations (e.g., ≤100 µg/ml) to distinguish specific activity from general toxicity .
Q. What computational methods support the rational design of this compound derivatives?
- Molecular docking : Simulate binding to E-selectin or bacterial targets (e.g., penicillin-binding proteins) to guide functional group modifications.
- QSAR modeling : Correlate structural features (e.g., ester group substitutions) with bioactivity using regression analysis.
- ADMET prediction : Use tools like SwissADME to prioritize derivatives with improved pharmacokinetic profiles .
Q. Methodological Frameworks
Q. How can the FINER criteria be applied to formulate research questions on this compound?
- Feasible : Ensure access to specialized equipment (e.g., chiral HPLC) and microbial strains.
- Interesting : Focus on understudied mechanisms (e.g., this compound’s role in fungal apoptosis).
- Novel : Explore hybrid biosynthesis (e.g., combinatorial gene editing in host strains).
- Ethical : Adhere to biosafety protocols for pathogenic bacterial assays.
- Relevant : Align with antimicrobial resistance (AMR) or cancer metastasis research priorities .
Q. What statistical approaches validate reproducibility in this compound studies?
- Power analysis : Calculate sample sizes to detect ≥50% adhesion inhibition with α=0.05 and β=0.2.
- Inter-laboratory validation : Share standardized protocols via platforms like Protocols.io .
- Data transparency : Publish raw spectra, chromatograms, and cell assay images in supplementary materials .
Q. Data Reporting Standards
Q. How should researchers document synthetic procedures for this compound in publications?
- Step-by-step protocols : Include reagent equivalents, reaction times, and purification details (e.g., Rf values).
- Characterization data : Report ¹H/¹³C NMR shifts (δ in ppm), HRMS peaks, and optical rotation values.
- Negative results : Disclose failed conditions (e.g., unsuccessful catalysts) to aid troubleshooting .
Propiedades
IUPAC Name |
(4S,7E,9R,10S,13E,15R,16S)-9,15-dihydroxy-4,10,16-trimethyl-1,5,11-trioxacyclohexadeca-7,13-diene-2,6,12-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O8/c1-9-8-16(21)24-11(3)13(18)5-7-15(20)23-10(2)12(17)4-6-14(19)22-9/h4-7,9-13,17-18H,8H2,1-3H3/b6-4+,7-5+/t9-,10-,11-,12+,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMMUATWVTYSFD-FTXQSDARSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)OC(C(C=CC(=O)OC(C(C=CC(=O)O1)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(=O)O[C@H]([C@@H](/C=C/C(=O)O[C@H]([C@@H](/C=C/C(=O)O1)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.